molecular formula C10H6F2N2O2 B2523870 6-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid CAS No. 2248285-24-5

6-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B2523870
CAS No.: 2248285-24-5
M. Wt: 224.167
InChI Key: DDMZGZVNZAKWQQ-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry It features a naphthyridine core, which is a heterocyclic aromatic compound containing nitrogen atoms at positions 1 and 8

Properties

IUPAC Name

6-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-8(12)6-1-5-2-7(10(15)16)4-14-9(5)13-3-6/h1-4,8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMZGZVNZAKWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various methods, including metal-based catalysis and radical chemistry. For example, the difluoromethylation of heteroaromatics can be accomplished through Minisci-type radical chemistry . Additionally, electrophilic, nucleophilic, and cross-coupling methods have been developed to construct C(sp^3)–CF_2H bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and scalable reagents. The use of non-ozone depleting difluorocarbene reagents has streamlined access to pharmaceutical-relevant molecules .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine derivatives .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. Additionally, the naphthyridine core may interact with nucleic acids or proteins, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles and naphthyridine derivatives. Examples include difluoromethylated pyridines and quinolines .

Uniqueness

6-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a difluoromethyl group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

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